

methyl 2-isocyanatoacetate synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-isocyanatoacetate**

Cat. No.: **B043134**

[Get Quote](#)

An In-depth Technical Guide to **Methyl 2-Isocyanatoacetate**: Synthesis, Reactivity, and Applications

Abstract

Methyl 2-isocyanatoacetate is a bifunctional reagent of significant interest to researchers in synthetic chemistry and drug discovery. Possessing both a reactive isocyanate moiety and an ester group, it serves as a valuable building block for the introduction of a glycine scaffold into more complex molecules. This guide provides a comprehensive overview of its chemical identity, including a critical distinction from its common isomer, methyl 2-isocyanoacetate. We will explore its synthesis, fundamental reactivity with nucleophiles, and applications in creating pharmacologically relevant structures such as urea-based enzyme inhibitors. A detailed experimental protocol for the synthesis of N-substituted ureas is provided, alongside essential safety and handling information to ensure its proper use in a laboratory setting.

Nomenclature and Isomeric Distinction: A Point of Critical Clarity

Accurate identification of chemical reagents is paramount for reproducible and safe experimentation. **Methyl 2-isocyanatoacetate** is frequently confused with its structural isomer, methyl 2-isocyanoacetate. While both are derivatives of methyl glycinate, their functional groups, and consequently their chemical reactivity, are fundamentally different.

- **Methyl 2-Isocyanatoacetate** (The Isocyanate): This is the primary subject of this guide. It contains an isocyanate functional group (-N=C=O). Its reactivity is dominated by the

electrophilic carbon atom of the isocyanate, which readily undergoes addition reactions with nucleophiles.

- Methyl 2-Isocyanoacetate (The Isocyanide/Isonitrile): This isomer contains an isocyanide functional group ($-N^+ \equiv C^-$). Its chemistry is characterized by the nucleophilic/carbenoid nature of the terminal carbon and the acidity of the adjacent α -protons, making it a staple in multicomponent reactions like the Ugi and Passerini reactions.[\[1\]](#)

The distinction is critical as they are not interchangeable in synthesis.

Identification and Synonyms

The definitive identifiers for **methyl 2-isocyanatoacetate** are its CAS Number and molecular structure. Researchers should always verify the reagent's identity using these parameters.

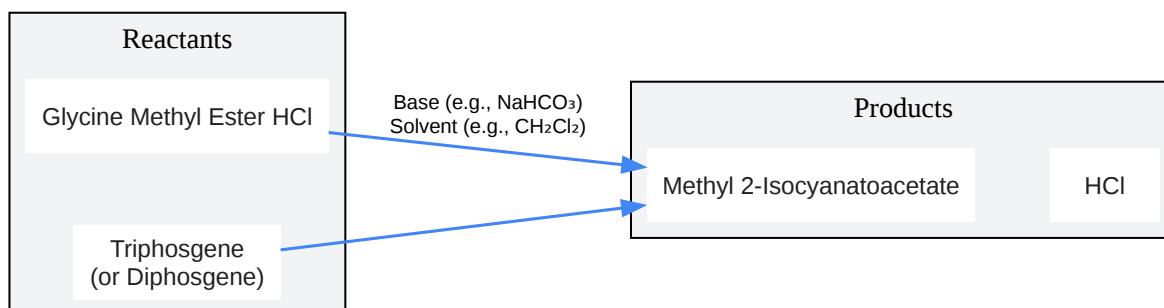
Table 1: Core Identifiers for **Methyl 2-Isocyanatoacetate**

Identifier	Value	Source(s)
Chemical Name	Methyl 2-isocyanatoacetate	[2]
IUPAC Name	Methyl 2-isocyanatoacetate	[3]
CAS Number	30988-17-1	[4] [5]
Molecular Formula	$C_4H_5NO_3$	[2] [4]
Molecular Weight	115.09 g/mol	[2] [4]
Canonical SMILES	<chem>COC(=O)CN=C=O</chem>	[2]

Common synonyms found in literature and supplier catalogs include:

- N-Carbonylglycine Methyl Ester[\[2\]](#)
- Isocyanato-acetic acid methyl ester[\[2\]](#)
- Methoxycarbonylmethyl isocyanate[\[2\]](#)
- Glycine methyl ester isocyanate[\[6\]](#)

Spectroscopic Differentiation


Infrared (IR) spectroscopy provides a simple and definitive method to distinguish between the isocyanate and isocyanide isomers. The position of the characteristic stretching vibration is a reliable diagnostic tool.

- Isocyanate (-N=C=O): Exhibits a strong, sharp absorption band for the asymmetric stretch, typically in the range of 2250–2285 cm^{-1} .^[7]
- Isocyanide (-N⁺≡C⁻): Shows a strong absorption at a lower frequency, generally between 2110–2165 cm^{-1} .^[8]

Synthesis of Methyl 2-Isocyanatoacetate

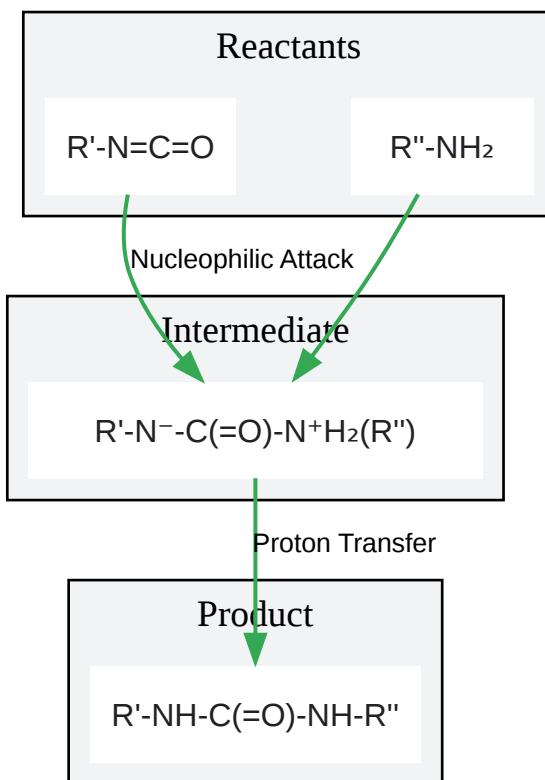
The most common and direct laboratory synthesis of **methyl 2-isocyanatoacetate** involves the phosgenation of glycine methyl ester hydrochloride. This method converts the primary amine of the glycine derivative into the isocyanate functional group. Phosgene itself is a highly toxic gas, so safer phosgene equivalents like diphosgene (a liquid) or triphosgene (a solid) are now standard practice.^[9]

The overall transformation is shown below:

[Click to download full resolution via product page](#)

Caption: Synthesis of **Methyl 2-Isocyanatoacetate**.

The reaction is typically performed in a biphasic system, using an inert organic solvent like dichloromethane or dioxane and an aqueous base (e.g., saturated sodium bicarbonate) to neutralize the hydrochloric acid generated during the reaction.^{[6][9]} The use of a base is crucial to free the amine from its hydrochloride salt, allowing it to react with the phosgene equivalent.


Chemical Reactivity and Mechanistic Principles

The synthetic utility of **methyl 2-isocyanatoacetate** stems from the high reactivity of the isocyanate group towards nucleophiles. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.

Reaction with Amines to Form Ureas

The reaction with primary or secondary amines is rapid and typically exothermic, yielding N,N'-disubstituted or trisubstituted ureas.^[10] This transformation is fundamental to its application in drug discovery, as the urea linkage is a common structural motif in bioactive molecules.^[2]

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to generate the stable urea product.

[Click to download full resolution via product page](#)

Caption: General Mechanism for Urea Formation.

Reaction with Alcohols to Form Carbamates (Urethanes)

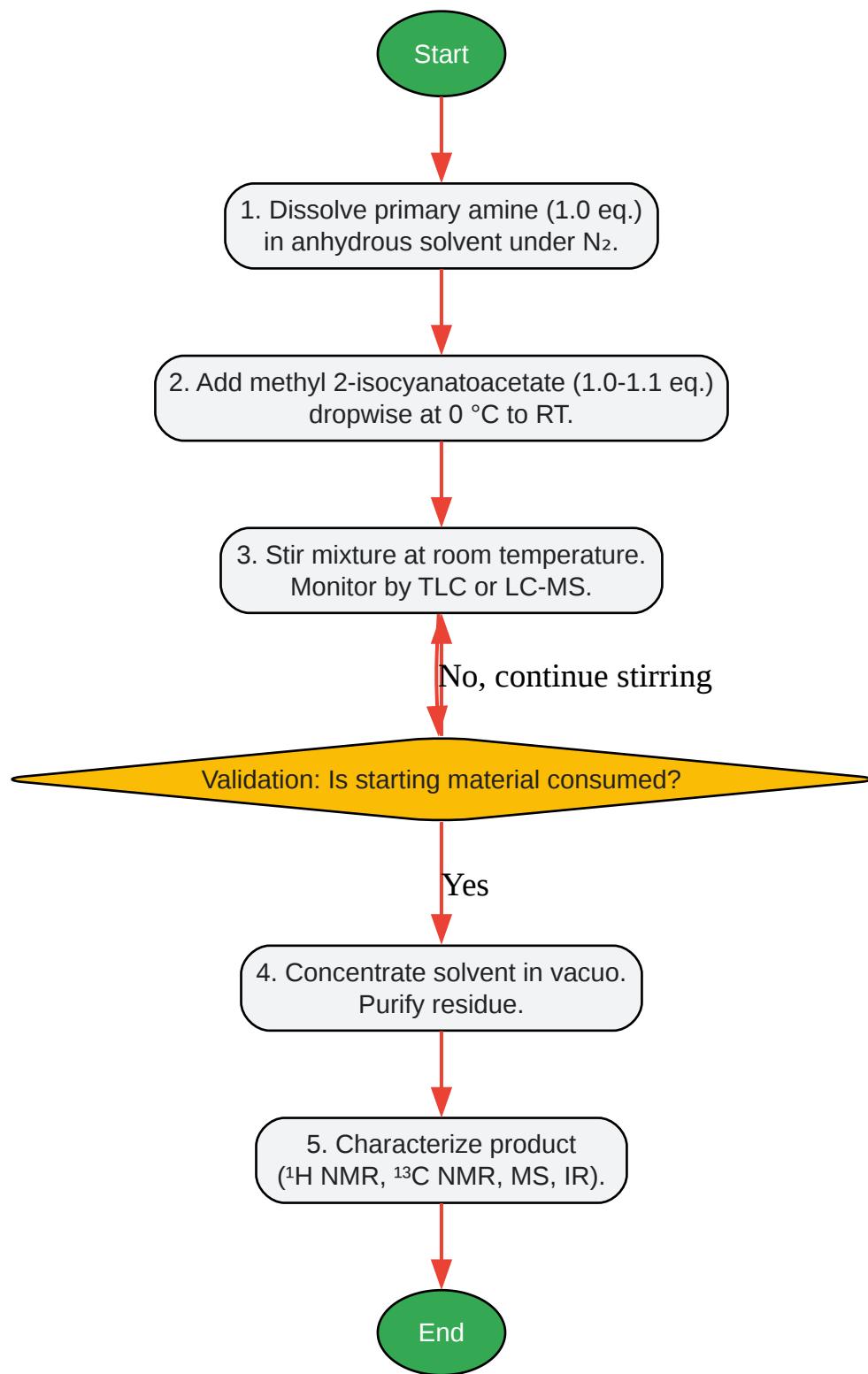
In a similar fashion, alcohols react with isocyanates to form carbamates (urethanes). This reaction is generally slower than the reaction with amines and often requires catalysis, typically by a tertiary amine or an organometallic compound.[10]

Applications in Drug Discovery and Peptide Science

Methyl 2-isocyanatoacetate is primarily used as a synthon to introduce a protected glycine unit that can be further elaborated.

- Enzyme Inhibitors: It is explicitly used in the synthesis of urea-based calpain inhibitors and cholecystokinin (CCK-B)/gastrin receptor antagonists.[2] The urea functionality often acts as a key hydrogen bond donor/acceptor, mimicking a peptide bond and interacting with active sites of enzymes or receptors.

- Peptidomimetics: The ability to form stable urea linkages makes it a valuable tool for creating peptidomimetics, where the labile amide backbone of a peptide is replaced with a more robust urea bond to improve metabolic stability.[11]
- Derivatization of Biomolecules: Due to its reactivity with primary and secondary amines, it can be used to derivatize peptides or other amine-containing biomolecules, although care must be taken due to its reactivity with other nucleophilic groups (e.g., -OH, -SH).


Experimental Protocol: Synthesis of a Substituted Urea

This protocol provides a general, self-validating procedure for the reaction of **methyl 2-isocyanatoacetate** with a primary amine to form a methyl (2-((alkylamino)carbonyl)amino)acetate derivative.

Materials and Reagents

- **Methyl 2-isocyanatoacetate** (CAS: 30988-17-1)
- Primary amine of interest (e.g., benzylamine)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
- Magnetic stirrer and stir bar
- Round-bottom flask
- Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

Step-by-Step Procedure

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Urea Synthesis.

- Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N_2), dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF).
- Reagent Addition: While stirring the solution, add **methyl 2-isocyanatoacetate** (1.0 to 1.1 equivalents) dropwise. The reaction can be initiated at 0 °C if the amine is highly reactive and the reaction is exothermic, then allowed to warm to room temperature. For less reactive amines, the addition can be done at room temperature.[12]
- Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is considered complete upon the disappearance of the limiting starting material (typically the primary amine).
- Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography on silica gel, depending on its physical properties.
- Characterization: The final product's identity and purity should be confirmed by standard analytical techniques, including NMR (1H , ^{13}C), mass spectrometry, and IR spectroscopy (verifying the disappearance of the $-N=C=O$ peak around 2270 cm^{-1} and the appearance of urea carbonyl stretches).

Safety and Handling

Isocyanates as a class of compounds are toxic and require careful handling in a well-ventilated fume hood.

- Toxicity: **Methyl 2-isocyanatoacetate** is harmful if swallowed, inhaled, or in contact with skin.[13]
- Irritation: It can cause skin and eye irritation.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

- Incompatibilities: It reacts readily with water, alcohols, and amines.[\[10\]](#) Store in a tightly sealed container under an inert atmosphere to prevent degradation from moisture.

References

- Gulevich, A. V., Zhdanko, A. G., Orru, R. V. A., & Nenajdenko, V. G. (2013). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. *Chemical Reviews*, 113(5), 3619–3714. URL: <https://pubs.acs.org/doi/10.1021/cr300247s>
- Wikipedia. (n.d.). Isocyanide. Retrieved from URL: <https://en.wikipedia.org/wiki/Isocyanide>
- ChemicalBook. (n.d.). **Methyl 2-isocyanatoacetate** synthesis. Retrieved from URL: <https://www.chemicalbook.com/synthesis/30988-17-1.htm>
- Effenberger, F., & Drauz, K. (1979). New Synthesis of Amino Acids from Halogenated Carboxylic Esters. *Angewandte Chemie International Edition in English*, 18(2), 152-153. URL: <https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.197901521>
- PrepChem.com. (n.d.). Synthesis of glycine methyl ester isocyanate. Retrieved from URL: <https://www.prepchem.com>
- Stefaniak, A. B., et al. (2004). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. *Journal of Environmental Monitoring*, 6(12), 977-984. URL: <https://stacks.cdc.gov/view/cdc/10317>
- Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. *Organic Syntheses*, 78, 220. URL: <http://www.orgsyn.org/demo.aspx?prep=v78p0220>
- Organic-Chemistry.org. (n.d.). Urea derivative synthesis. Retrieved from URL: <https://www.organic-chemistry.org/synthesis/C1N/ureas.shtml>
- Cravotto, G., et al. (2011). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. *Beilstein Journal of Organic Chemistry*, 7, 1084–1090. URL: <https://www.beilstein-journals.org/bjoc/articles/7/122>
- Patel, M. R., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. *International Journal of ChemTech Research*, 4(3), 931-936. URL: [https://sphinxsai.com/2012/vol4-3/2%20chemtech%20vol%204%20no.3%20\(931-936\).pdf](https://sphinxsai.com/2012/vol4-3/2%20chemtech%20vol%204%20no.3%20(931-936).pdf)
- Stephany, R. W., de Bie, M. J. A., & Drenth, W. (1974). A ¹³C-NMR and IR study of isocyanides and some of their complexes. *Organic Magnetic Resonance*, 6(1), 46-47. URL: <https://www.semanticscholar.org/paper/A-13C-NMR-and-IR-study-of-isocyanides-and-some-of-Stephany-Bie/7e04e43e0618797f26214227918b959d20c27382>
- LookChem. (n.d.). **Methyl 2-isocyanatoacetate**. Retrieved from URL: <https://www.lookchem.com>
- Organic-Reaction.com. (n.d.). Urea Formation - Common Conditions. Retrieved from URL: <https://organic-reaction.com>

- ResearchGate. (n.d.). Cyanide and isocyanide regions of the infrared spectra. Retrieved from URL: <https://www.researchgate.net>.
- GoldBio. (n.d.). Glycine methyl ester hydrochloride. Retrieved from URL: <https://www.goldbio.com/product/1908/glycine-methyl-ester-hydrochloride>
- Next Peptide. (n.d.). 30988-17-1 | **Methyl 2-isocyanatoacetate**. Retrieved from URL: <https://www.nextpeptide.com/cas-30988-17-1.html>
- Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from URL: <https://www.poliuretanos.com.br/ingles/Cap1/1.2>.
- ChemicalBook. (n.d.). Organic Chemistry Page 44. Retrieved from URL: <https://m.chemicalbook.com>.
- Wako Chemicals. (n.d.). Safety Data Sheet. Retrieved from URL: <https://www.wako-chem.co.jp/sds/W01W0108-0196E.pdf>
- ResearchGate. (2016). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Retrieved from URL: <https://www.researchgate.net>.
- ChemicalBook. (n.d.). **METHYL ISOCYANOACETATE** | 39687-95-1. Retrieved from URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0700977.htm
- Ren, Y. (2018). Synthesis of Isocyanates from CO₂ and Amines under Mild Conditions [Master's thesis, University of Toronto]. TSpace Repository. URL: <https://tspace.library.utoronto.ca/handle/1807/85959>
- Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from URL: <https://remspec.com/wp-content/uploads/2018/01/eas97.pdf>
- Gladkikh, B. P., et al. (2022). The unusual reaction of 2-isocyanatophenyl acetate with amines and water. *Mendeleev Communications*, 32(5), 683-685. URL: <https://www.researchgate.net>.
- ChemicalBook. (n.d.). Glycine methyl ester hydrochloride synthesis. Retrieved from URL: <https://www.chemicalbook.com/synthesis/5680-79-5.htm>
- Costa, P. (2013). Reactions of CO₂ with Amines. [Master's thesis, University of Lisbon]. Repositório.UL. URL: <https://repositorio.ul.pt/handle/10451/10042>
- PubChem. (n.d.). **Methyl 2-isocyanatoacetate**. Retrieved from URL: <https://pubchem.ncbi.nlm.nih.gov/compound/2769479>
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from URL: <https://www.aapptec.com/main/wp-content/uploads/2021/08/Practical-Guide-to-Solid-Phase-Peptide-Synthesis.pdf>
- Sigma-Aldrich. (n.d.). Methyl isocyanoacetate technical grade, 95%. Retrieved from URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/381799>
- Georganics. (2018). Safety Data Sheet: **METHYL 2-ISOCYANOACETATE**. Retrieved from URL: <https://georganics.sk/storage/app/media/msds/GEO-03019.pdf>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. METHYL ISOCYANOACETATE | 39687-95-1 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Methyl 2-isocyanatoacetate | C4H5NO3 | CID 2769479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-isocyanatoacetate synthesis - chemicalbook [chemicalbook.com]
- 5. 30988-17-1 | Methyl 2-isocyanatoacetate | Next Peptide [nextpeptide.com]
- 6. prepchem.com [prepchem.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Isocyanide - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. poliuretanos.net [poliuretanos.net]
- 11. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 12. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 13. georganics.sk [georganics.sk]
- To cite this document: BenchChem. [methyl 2-isocyanatoacetate synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043134#methyl-2-isocyanatoacetate-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com